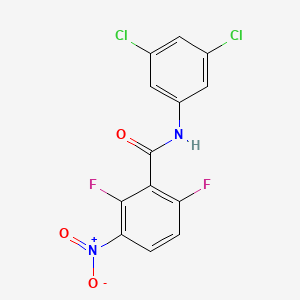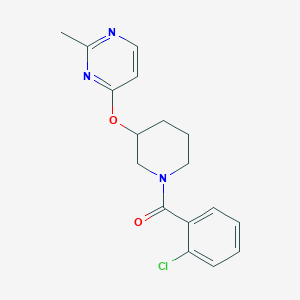
(2-氯苯基)(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various synthesized piperidinyl methanone derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including their structural characterization and biological activities such as anticancer and antituberculosis properties .
Synthesis Analysis
The synthesis of related piperidinyl methanone compounds typically involves multi-step organic reactions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of a side product in benzothiazinone synthesis, which involved a series of reactions including amidation and Friedel-Crafts acylation . Similarly, a modified Mannich condensation was used to synthesize a piperidin-4-one derivative . These methods indicate that the synthesis of such compounds can be complex and may require careful optimization to achieve the desired product.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a quinolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . The molecular structure of a side product in benzothiazinone synthesis was also characterized, highlighting the importance of structural analysis in understanding these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the molecule. Local reactivity descriptors calculated for a quinolinone derivative helped explain the chemically reactive sites in the molecule . Such analyses are crucial for predicting how these compounds might behave in further chemical reactions or within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinyl methanone derivatives are characterized using various analytical techniques. Theoretical calculations can provide insights into thermodynamic properties, while spectroscopic data such as NMR can reveal details about the conformation and electronic environment of the molecule . For example, the NMR study of a piperidin-4-one derivative showed significant deshielding of certain protons due to interactions with chlorine atoms, indicating restricted rotation of the phenyl groups . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications in drug design.
科学研究应用
晶体结构分析:
- 由 Revathi 等人 (2015) 进行的一项研究探索了相关化合物的晶体结构,提供了对分子几何和分子间相互作用的见解。这些信息对于理解此类化合物如何在生物系统中或化学反应中相互作用至关重要。
抗菌活性:
- 由 Mallesha 和 Mohana (2014) 进行的研究合成了类似化合物的衍生物并测试了它们的抗菌特性。此类研究可导致新药或抗菌剂的开发。
热学和光学性质:
- 由 Karthik 等人 (2021) 研究了相关化合物的热学和光学性质以及结构稳定性。了解这些性质对于在各种工业和制药应用中潜在使用这些化合物至关重要。
合成和分子对接研究:
- 由 Katariya 等人 (2021) 进行的一项研究涉及相关化合物的合成以及对它们进行抗癌和抗菌活性的评估。分子对接研究可以预测这些化合物如何与生物分子相互作用,这在药物设计中很重要。
神经保护活性:
- 由 Zhong 等人 (2020) 对类似化合物的衍生物进行的研究显示出潜在的神经保护作用。这表明在治疗神经系统疾病中可能的应用。
合成技术和反应性:
- Pouzet 等人 (1998) 报道了相关化合物的合成及其与不同亲核试剂的反应性。此类研究对于发展有机化学中的新合成方法至关重要。
抗癌和抗结核研究:
- 由 Mallikarjuna 等人 (2014) 进行的一项研究合成了衍生物以评估作为潜在抗癌和抗结核药剂。这突出了这些化合物的潜在治疗应用。
药物开发的关键中间体的合成:
- 由 Ni 等人 (2012) 进行的研究涉及使用新颖的微生物工艺生产抗过敏药物 Betahistine 的关键手性中间体。这代表了生物催化和制药制造领域的重要一步。
临床化合物的工艺开发:
- 由 Kopach 等人 (2010) 进行的工作描述了与 (2-氯苯基)(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)甲酮相关的化合物的工艺开发和中试合成,突出了高效制造工艺在药物开发中的重要性。
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the available information indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has been classified with the GHS07 pictogram, with hazard statements H315-H319-H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .
未来方向
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceuticals, materials science, and others could be explored .
属性
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-19-9-8-16(20-12)23-13-5-4-10-21(11-13)17(22)14-6-2-3-7-15(14)18/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVTYZLCCRNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


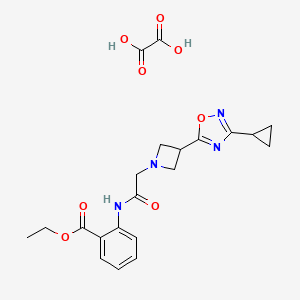

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

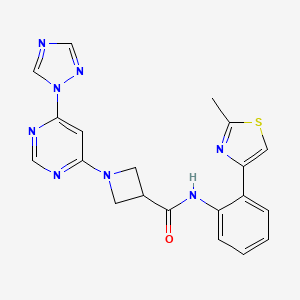
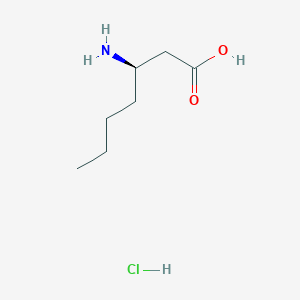


![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

